(Rac)-Ketoconazole

CYP3A4 Inhibition Drug-Drug Interactions Enzyme Kinetics

Struggling to source a well-characterized, compendial-grade CYP3A4 inhibitor for your DDI studies? (Rac)-Ketoconazole is the definitive, FDA-recommended index inhibitor, solving the problem of batch-to-batch variability in clinical interaction research. · CYP3A4 Inhibition: Calibrated positive control with IC50 of 0.25 µM for screening new chemical entities. · Compendial Traceability: Supplied as a neat pharmaceutical primary standard, ensuring assay validation for ANDA/DMF submissions. · Antifungal Benchmark: Retains potent activity (MIC50 0.29 µg/mL) against fluconazole-resistant C. albicans for surveillance programs.

Molecular Formula C26H28Cl2N4O4
Molecular Weight 531.4 g/mol
CAS No. 79156-75-5
Cat. No. B1217973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Ketoconazole
CAS79156-75-5
SynonymsKetoconazole
Nizoral
R 41400
R-41400
R41,400
R41400
Molecular FormulaC26H28Cl2N4O4
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3
InChIKeyXMAYWYJOQHXEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0866 mg/L
Solubility in water: none

(Rac)-Ketoconazole Reference Standard Overview


(Rac)-Ketoconazole (CAS 79156-75-5) is a racemic mixture of the two cis-enantiomers of the broad-spectrum imidazole antifungal agent ketoconazole [1]. The compound exerts its primary antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme 14α-sterol demethylase (CYP51), thereby blocking the biosynthesis of ergosterol, an essential component of the fungal cell membrane [2]. As a reference standard and research tool, it is widely utilized in antifungal susceptibility testing and as a potent, well-characterized inhibitor of human CYP3A4 for drug-drug interaction studies . Procuring the compound designated as '(Rac)-Ketoconazole' is critical, as its biological activity and inhibitory profile differ significantly from those of its isolated enantiomers [3].

1 USP compendial reference standard for ketoconazole assay and impurity testing
2 CYP3A4 index inhibitor for in vitro drug–drug interaction assay context
3 Antifungal susceptibility benchmark for azole resistance surveillance studies
4 Racemic (1:1) mixture supporting stereoselective pharmacology research

Why (Rac)-Ketoconazole Substitution Fails


Substituting (Rac)-Ketoconazole (CAS 79156-75-5) with a generic 'ketoconazole' designation, an alternative azole (e.g., fluconazole, itraconazole), or an isolated enantiomer introduces significant variability in research outcomes due to compound-specific differences in potency, selectivity, and target engagement. As a racemate, its overall biological effect is a composite of the distinct activities of its constituent enantiomers, levo-ketoconazole and dextro-ketoconazole, which exhibit 2-4 fold differences in both antifungal potency and CYP3A4 inhibitory activity [1]. Furthermore, the class of azole antifungals displays wide divergence in pharmacokinetic properties, such as protein binding and solubility, which directly impact their utility in specific in vitro and in vivo models [2]. These documented differences necessitate precise compound identification and validation for reproducibility and accurate interpretation of experimental data.

Enantiomeric replacement

Single enantiomers (levo or dextro) do not replicate the racemic composite CYP3A4 inhibition or antifungal pharmacodynamics; reported ~2-fold potency differences alter DDI predictions.

Alternative azole standards

Fluconazole, itraconazole, or voriconazole reference standards lack USP compendial traceability for ketoconazole monographs and cannot substitute for regulatory QC testing.

In vivo exposure divergence

Stereoselective pharmacokinetics yield up to 2.5-fold higher (+)-enantiomer plasma levels; single-enantiomer administration produces a fundamentally different exposure profile.

(Rac)-Ketoconazole Comparative Evidence


Enantioselective CYP3A4 Inhibition Profile

(Rac)-Ketoconazole is a highly potent inhibitor of human cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. Direct comparative studies against itraconazole demonstrate that (Rac)-Ketoconazole exhibits an IC50 of 0.25 µM for CYP3A4 inhibition, which is comparable to the 0.20 µM IC50 observed for itraconazole [1]. This high potency establishes it as a critical positive control and mechanistic probe for CYP3A4-mediated metabolism studies. The selectivity of this inhibition is further context-dependent, with reported IC50 values ranging from 0.03 to 0.5 µM depending on the specific CYP3A4 substrate used [2].

Enantioselective CYP3A4 inhibition
Head-to-head
Levo-KTZ ~2-fold more potent than dextro-KTZ (CYP3A4); trans-enantiomer IC₅₀ 0.04 µM; CYP2C19 (+)-KET 23.64 µM vs (−)-KET 66.12 µM
Enantioselective CYP inhibition context; supports racemate-based DDI assay relevance
Human recombinant enzymes; testosterone and methadone probe substrates
CYP3A4 Inhibition Drug-Drug Interactions Enzyme Kinetics Hepatotoxicity

Fungal vs. Human CYP51 Selectivity Profile

(Rac)-Ketoconazole demonstrates high selectivity for its primary fungal target, CYP51, over the human off-target CYP3A4. While its IC50 for human CYP3A4 is 0.25 µM, it is approximately 31-fold more potent against Candida albicans CYP51, with an IC50 of 0.008 µM [1]. This therapeutic window is a defining characteristic of the compound's mechanism, differentiating its antifungal efficacy from its potential for adverse hepatic interactions. In comparison, itraconazole shows a similar selectivity profile, with IC50 values of 0.20 µM for CYP3A4 and 0.0076 µM for C. albicans CYP51 [1].

CYP51 selectivity profile
Head-to-head
Ketoconazole CaCYP51 Kd 12 nM, HsCYP51 Kd 61 nM; selectivity 5.1-fold vs fluconazole 545-fold, voriconazole 224-fold
Narrow fungal–human selectivity window; positions racemate as dual CYP51/CYP3A4 tool
Purified recombinant enzymes; UV-visible titration
Antifungal Selectivity CYP51 Mechanism of Action Toxicity

Enantioselective Antifungal Activity Across Species

Against a panel of 123 clinical yeast isolates, (Rac)-Ketoconazole demonstrated superior in vitro activity compared to several other azoles against the challenging pathogen Candida glabrata. The study found that only 4% of C. glabrata strains were resistant to (Rac)-Ketoconazole, a rate notably lower than that for fluconazole (8%) and itraconazole (36%) [1]. This indicates (Rac)-Ketoconazole may retain higher potency in specific instances where other azoles show high rates of clinical resistance, though it is noted to be less active than voriconazole (4% resistance) against this particular species [1].

Enantioselective antifungal activity
Head-to-head
Levo-KTZ 2–4-fold more active than dextro-KTZ vs Candida, Aspergillus, Cryptococcus species
Racemic mixture provides composite pharmacodynamic benchmark for antifungal susceptibility testing
Broth microdilution; clinical isolates
Antifungal Susceptibility Candida glabrata MIC Azole Resistance

Antifungal Susceptibility vs. Fluconazole-Resistant Isolates

The biological activity of (Rac)-Ketoconazole is the composite effect of its two enantiomers, which exhibit significant differences in potency. In in vitro assays, the levo-(-)-ketoconazole enantiomer is 2-4 fold more potent than the dextro-(+)-ketoconazole enantiomer for both CYP3A4 inhibition and antifungal activity against Candida and Aspergillus species [1]. Furthermore, in a human gene reporter cell line, (+)-ketoconazole displayed 5-20× higher agonist activity at the aryl hydrocarbon receptor (AhR) compared to (-)-ketoconazole, demonstrating enantiospecific effects on off-target signaling pathways [2].

Activity vs fluconazole-resistant isolates
Cross-study
Ketoconazole MIC₅₀ 0.29 µg/mL, MIC₉₀ 0.57 µg/mL; fluconazole MIC₉₀ 27.59 µg/mL (85% resistance)
Retained potency against fluconazole-resistant C. albicans supports surveillance reference role
CLSI M27-A3; 163 clinical vaginal isolates
Enantioselectivity CYP3A4 Antifungal Chirality AhR

(Rac)-Ketoconazole High-Value Applications


Clinical DDI Studies with CYP3A4 Index Inhibitor

As a well-characterized and potent CYP3A4 inhibitor (IC50 = 0.25 µM) with a defined selectivity ratio against CYP51 (31.25) [1], (Rac)-Ketoconazole serves as an ideal positive control for in vitro assays designed to assess the CYP3A4-mediated metabolism of new chemical entities. Its use is particularly critical in regulatory DDI studies, where a benchmark inhibitor with established potency is required to contextualize the inhibitory potential of test compounds. The racemic mixture's specific inhibition profile ensures consistency across laboratories and experiments [2].

Antifungal Resistance Surveillance Reference

Given its distinct resistance profile compared to other azoles, such as a 4% resistance rate in C. glabrata versus 36% for itraconazole [3], (Rac)-Ketoconazole is a valuable reference compound for antifungal susceptibility testing panels. It is essential for accurately phenotyping clinical and environmental fungal isolates, as substituting a different azole (e.g., fluconazole) would fail to capture the specific resistance mechanisms that affect (Rac)-Ketoconazole but not other members of the class. This enables more precise epidemiological tracking and guides research on azole cross-resistance patterns.

Pharmaceutical QC and Compendial Testing

The well-documented 2-4 fold difference in biological activity between the (+)- and (-)-enantiomers of ketoconazole necessitates precise analytical methods for their separation and quantification [4]. (Rac)-Ketoconazole (CAS 79156-75-5) is therefore an essential calibration standard for developing and validating chiral HPLC, SFC, or countercurrent chromatography methods [5]. Its use ensures that analytical systems can accurately resolve and quantify the enantiomeric composition of pharmaceutical formulations or biological samples, a critical step in quality control and pharmacokinetic studies where stereochemistry impacts drug action.

CYP51 Selectivity Profiling and SAR Studies

Research into the differential activation of pathways like the AhR (where (+)-ketoconazole has 5-20× higher agonist activity) and glucocorticoid receptor antagonism requires the use of the defined racemic mixture as a baseline control [6]. The composite activity of (Rac)-Ketoconazole represents the 'net' pharmacological effect observed clinically, making it the necessary starting point for mechanistic toxicology studies. Experiments using a single enantiomer would not replicate the complex biological interactions of the racemate, thereby confounding the interpretation of toxicity and signaling pathway data.

Application
Selection Property
Validation Focus
CYP3A4 DDI assay design
Racemic composite CYP3A4 inhibition profile
Enantioselective contribution review
Antifungal susceptibility reference testing
Retained activity vs fluconazole-resistant isolates
MIC distribution and ECOFF validation
USP compendial assay & impurity testing
Compendial traceability (USP RS)
HPLC system suitability and purity review
CYP51 selectivity and SAR studies
Intermediate fungal–human CYP51 selectivity window
Target/off-target CYP interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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